molecular formula C7H14Cl2N2S B3807545 [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride

[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride

Cat. No.: B3807545
M. Wt: 229.17 g/mol
InChI Key: CSJHCQDRYAUEQH-UHFFFAOYSA-N
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Description

[3-(4-Methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride is a thiazole-containing aliphatic amine salt with the molecular formula C₇H₁₄Cl₂N₂S and a molecular weight of 229.17 g/mol (CAS: 112086-66-5) . It features a 4-methyl-substituted thiazole ring linked to a propylamine chain, protonated as a dihydrochloride salt. This compound is widely utilized as a building block in pharmaceutical and chemical synthesis due to its reactive amine group and heterocyclic aromatic system .

Key properties include:

  • Purity: ≥95% (commercial grades) .
  • Applications: Intermediate in drug discovery, particularly for modifying pharmacokinetic properties or enhancing target binding via the thiazole moiety .

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-6-5-10-7(9-6)3-2-4-8;;/h5H,2-4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJHCQDRYAUEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677599
Record name 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112086-66-5
Record name 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in the following key reactions:

  • Oxidation

    • The thiazole ring undergoes oxidation to form sulfoxides or sulfones.

    • Reagents: Hydrogen peroxide in acetic acid or potassium permanganate.

  • Reduction

    • Reduction of the thiazole moiety yields dihydrothiazole derivatives.

    • Reagents: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux.

  • Substitution (Nucleophilic)

    • The amine group can undergo alkylation or acylation.

    • Reagents: Thionyl chloride (SOCl₂) in dichloromethane (DCM) for halogenation.

  • Amide Coupling

    • The amine reacts with carboxylic acids to form amide bonds.

    • Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) or HCTU (hexafluoroisopropylidene) with HOBt (hydroxybenzotriazole) .

Reagents and Reaction Conditions

A comparison of reagents and conditions is summarized below:

Reaction Type Reagents Solvent Temperature Key Products
OxidationH₂O₂ in acetic acidAcetic acidRoom temperatureSulfoxides/sulfones
ReductionLiAlH₄THFReflux (~66°C)Dihydrothiazole
SubstitutionSOCl₂DCMLow temperatureHalogenated derivatives
Amide CouplingHATU/HCTU, HOBt, DIEADMFRoom temperatureAmide-linked compounds

Major Products Formed

  • Oxidation : Sulfoxides (e.g., oxidation of the thiazole sulfur atom) or sulfones (further oxidation).

  • Reduction : Dihydrothiazole derivatives (e.g., hydrogenation of the thiazole ring).

  • Substitution : Halogenated amine derivatives (e.g., chlorinated or brominated analogs).

  • Amide Coupling : Amide-linked compounds (e.g., conjugation with carboxylic acids to form stable amides) .

Research Findings

  • Synthesis Challenges : Racemization at the α-carbon of valine-derived thiazoles may occur during deprotection steps (e.g., TFA treatment) .

  • Biological Relevance : Thiazole-derived amines are explored for interactions with P-glycoprotein (P-gp), a multidrug resistance transporter, via ATPase activity modulation .

  • Structural Impact : The presence of the 4-methyl substituent on the thiazole ring enhances lipophilicity and may influence reactivity in substitution reactions.

Scientific Research Applications

Biological Activities

1. Inhibition of Cytokine Production
One of the notable applications of thiazole derivatives, including [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride, is their role as inhibitors of cytokine production. Research indicates that compounds in this class can inhibit p38 MAP kinase activity, which is crucial in inflammatory responses. This inhibition can potentially lead to therapeutic strategies for treating diseases characterized by excessive cytokine production, such as rheumatoid arthritis and other inflammatory conditions .

2. Anticancer Properties
Thiazole compounds have been investigated for their anticancer properties, particularly their ability to reverse drug resistance in cancer cells. For instance, a study demonstrated that a structurally similar thiazole compound increased the intracellular concentration of paclitaxel in drug-resistant cell lines, suggesting a potential application in overcoming multidrug resistance (MDR) in cancer therapy .

3. Selective Phosphodiesterase Inhibition
Another significant application is the selective inhibition of phosphodiesterase IV (PDE IV). Thiazole derivatives have shown promise in modulating PDE IV activity, which is implicated in various inflammatory diseases and conditions such as asthma and chronic obstructive pulmonary disease (COPD). By selectively inhibiting this enzyme, these compounds may help reduce inflammation and improve respiratory function .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeApplication AreaReference
Cytokine InhibitionThiazole derivativesInflammatory diseases
Anticancer ActivityThiazole analogsCancer treatment
PDE IV InhibitionThiazole-based compoundsRespiratory diseases

Mechanistic Insights

1. Interaction with P-glycoprotein
The mechanism by which thiazole derivatives exert their effects often involves interaction with P-glycoprotein (P-gp), a key player in drug transport across cell membranes. Studies have shown that certain thiazole compounds can enhance the efficacy of chemotherapeutic agents by inhibiting P-gp activity, thereby increasing drug accumulation within resistant cancer cells .

2. Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of thiazole derivatives has revealed critical insights into how modifications to the thiazole ring affect biological activity. For example, variations in substituents on the thiazole ring can significantly influence potency and selectivity for specific targets like PDE IV or MAP kinases .

Mechanism of Action

The mechanism of action of [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, including antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride , differing in substituents, chain length, or substitution patterns on the thiazole ring.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Purity Reference
[3-(4-Methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride C₇H₁₄Cl₂N₂S 229.17 112086-66-5 Base compound: 4-methyl thiazole, linear propylamine ≥95%
[3-(4,5-Dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride C₈H₁₆Cl₂N₂S 243.20 1017153-61-5 Additional methyl group at thiazole C5 position 98%
[1-(4,5-Dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride C₈H₁₆Cl₂N₂S 243.20 1017132-19-2 Branched propylamine chain (amine at C1 position) 95%
N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride C₈H₁₆Cl₂N₂S 243.20 N/A Isopropylamine substituent on thiazole-methyl group N/A

Key Observations :

  • Chain Branching : Branched amines (e.g., [1-(4,5-dimethyl-thiazol-2-yl)propyl]amine) may alter steric interactions in target binding compared to linear analogs .
  • Amine Position : Shifting the amine from the terminal (C3) to internal (C1) position impacts reactivity and salt formation efficiency .
b) Pharmacological Relevance
  • Its thiazole moiety is associated with metal coordination and hydrogen bonding in drug-receptor interactions .
  • 4,5-Dimethyl Analogs : Enhanced steric bulk may improve metabolic stability in vivo, as observed in related thiazole-based kinase inhibitors .
  • Branched Derivatives : Used in peptide mimetics or to modulate solubility in CNS-targeting agents .

Challenges and Limitations

Solubility : All dihydrochloride salts exhibit high polarity but may require formulation optimization for in vivo studies .

Stereochemical Control : Branched derivatives ([1-(4,5-dimethyl-thiazol-2-yl)propyl]amine) necessitate chiral resolution if synthesized as racemates .

Stability : Thiazole rings are generally stable, but electron-rich substituents (e.g., methyl groups) may increase susceptibility to oxidation .

Biological Activity

Overview

[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound, with the molecular formula C7H13ClN2S and a molecular weight of 192.71 g/mol, is synthesized through the reaction of 4-methyl-1,3-thiazole with propylamine, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

The biological activity of [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride is primarily attributed to its interaction with various biological targets. The thiazole ring structure allows it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can disrupt bacterial cell wall synthesis or inhibit key metabolic pathways, leading to antimicrobial effects .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting essential cellular processes in microorganisms .
  • Antifungal Properties : The compound also demonstrates antifungal activity, making it a candidate for further investigation in treating fungal infections.

Research Findings and Case Studies

Several studies have explored the biological activity of [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride:

  • In Vitro Studies : In vitro assays have been conducted to evaluate the compound's effectiveness against various microbial strains. For instance, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant potency .
  • Mechanistic Insights : Research has highlighted the compound's ability to inhibit specific enzymes involved in bacterial metabolism. For example, it was found to inhibit the activity of certain phosphodiesterases, which play a crucial role in cellular signaling pathways .
  • Clinical Implications : Ongoing studies are assessing the therapeutic potential of this compound in clinical settings, particularly for infections resistant to conventional antibiotics. Its unique mechanism of action may provide an alternative treatment option for multidrug-resistant pathogens .

Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Mechanistic Studies

Enzyme TargetInhibition TypeReference
Phosphodiesterase IVCompetitive Inhibition
Topoisomerase IINon-competitive Inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride?

  • Methodological Answer : The synthesis of thiazole-containing amines typically involves cyclization reactions or functional group transformations. For example, thiazole derivatives can be synthesized via Hantzsch thiazole synthesis using α-haloketones and thioureas. Post-synthetic modifications, such as alkylation or reductive amination, may introduce the propylamine chain. Purification often employs recrystallization or column chromatography, followed by salt formation (e.g., HCl) to improve stability. Characterization via NMR and HPLC ensures purity and structural confirmation .

Q. Which analytical techniques are critical for characterizing [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm molecular structure and proton environments.
  • HPLC : For assessing purity (>98% is typical in research-grade compounds).
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Melting point analysis : To compare with literature values for consistency.
    Cross-validation using multiple methods minimizes analytical uncertainty .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride?

  • Methodological Answer : Statistical design of experiments (DoE) reduces trial-and-error approaches. For instance, factorial designs can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield and purity. Response surface methodology (RSM) further refines optimal conditions. Computational tools (e.g., quantum chemical calculations) predict reaction pathways, narrowing experimental variables .

Q. How should researchers address contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Repeating synthesis under controlled conditions.
  • Using deuterated solvents for NMR to eliminate interference.
  • Comparing experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
  • Cross-referencing with analogous compounds in peer-reviewed literature .

Q. What strategies ensure the stability of [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride under varying storage conditions?

  • Methodological Answer : Stability studies involve:

  • Accelerated degradation testing : Exposing the compound to heat, light, and humidity to identify degradation pathways.
  • HPLC-MS monitoring : Detecting decomposition products (e.g., hydrolysis of the thiazole ring).
  • Storage optimization : Lyophilization for long-term storage or inert atmosphere (argon) to prevent oxidation. Stability data inform recommended storage temperatures (e.g., -20°C for hygroscopic salts) .

Q. How can computational methods elucidate the reaction mechanism of this compound’s synthesis?

  • Methodological Answer : Density functional theory (DFT) calculates transition states and intermediates, identifying rate-limiting steps. Molecular dynamics (MD) simulations model solvent effects and catalyst interactions. These methods guide experimentalists in selecting efficient catalysts (e.g., Brønsted acids) or solvents (e.g., DMF for polar aprotic conditions). Integration with experimental data validates computational models .

Q. What safety protocols are essential when handling [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans (CHPs) and OSHA guidelines. Key practices include:

  • PPE : Lab coats, nitrile gloves, and eye protection.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Waste disposal : Neutralize hydrochloride salts before disposal.
  • Emergency protocols : Immediate flushing for skin/eye contact and access to SDS documentation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride
Reactant of Route 2
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[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride

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